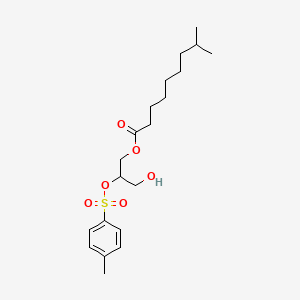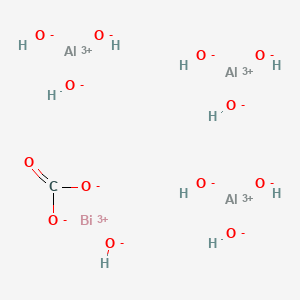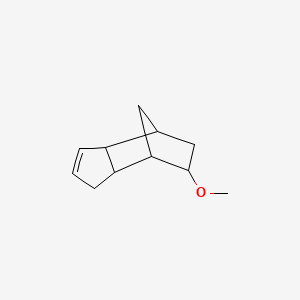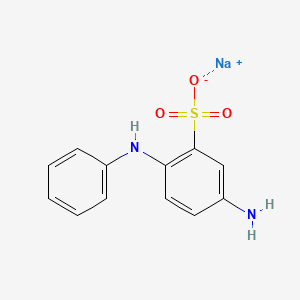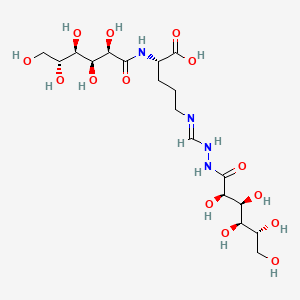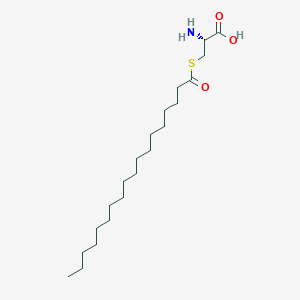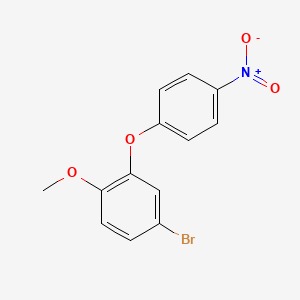
3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene is a heterocyclic organic compound with the molecular formula C13H10BrNO4. It is primarily used in experimental and research settings . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitrophenoxy group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene typically involves the bromination of 6-methoxy-1-(4-nitrophenoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The methoxy group and nitrophenoxy group are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The bromine atom and nitrophenoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoanisole: Similar structure but lacks the nitrophenoxy group.
1-Bromo-4-nitrobenzene: Contains a bromine and nitro group but lacks the methoxy group.
4-Bromo-1-methoxy-2-nitrobenzene: Similar functional groups but different positions on the benzene ring
Uniqueness
3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
84304-18-7 |
|---|---|
Molekularformel |
C13H10BrNO4 |
Molekulargewicht |
324.13 g/mol |
IUPAC-Name |
4-bromo-1-methoxy-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10BrNO4/c1-18-12-7-2-9(14)8-13(12)19-11-5-3-10(4-6-11)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
INITWIZQTGTCFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


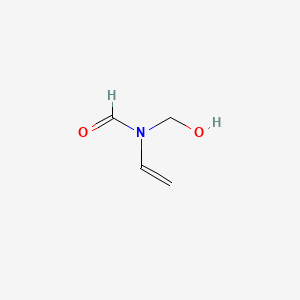
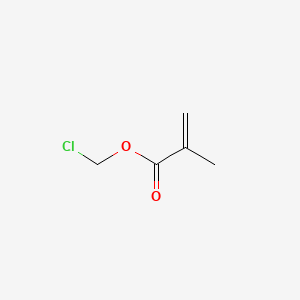
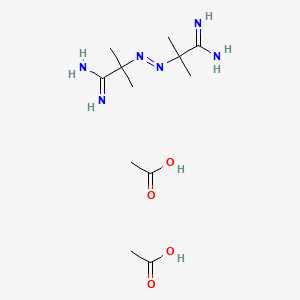
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
